molecular formula C18H25NO4 B12071345 Methyl 3-((cyclopropylamino)methyl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate

Methyl 3-((cyclopropylamino)methyl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate

Cat. No.: B12071345
M. Wt: 319.4 g/mol
InChI Key: AFBIRVARLAAWPJ-UHFFFAOYSA-N
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Description

Methyl 3-((cyclopropylamino)methyl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate is a benzoate ester derivative featuring a cyclopropylamino-methyl substituent at position 3 and a tetrahydro-2H-pyran-4-yl-methoxy group at position 4. However, direct data on its synthesis or biological activity are absent in the provided evidence; thus, comparisons with structurally related compounds are critical for inferring its properties.

Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

methyl 3-[(cyclopropylamino)methyl]-4-(oxan-4-ylmethoxy)benzoate

InChI

InChI=1S/C18H25NO4/c1-21-18(20)14-2-5-17(15(10-14)11-19-16-3-4-16)23-12-13-6-8-22-9-7-13/h2,5,10,13,16,19H,3-4,6-9,11-12H2,1H3

InChI Key

AFBIRVARLAAWPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2CCOCC2)CNC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((cyclopropylamino)methyl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((cyclopropylamino)methyl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 3-((cyclopropylamino)methyl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-((cyclopropylamino)methyl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzoate Esters with Cyclic Ether Substituents

Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate
  • Structure : Features a cyclopropylmethoxy group at position 4 and a hydroxyl group at position 3 of the benzoate ring .
  • Key Differences: The target compound replaces the hydroxyl group with a cyclopropylamino-methyl substituent and includes a tetrahydro-2H-pyran moiety.
  • Implications : The hydroxyl group in the analog may enhance hydrogen bonding, while the amine group in the target compound could improve solubility or enable salt formation.
2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate
  • Structure: Contains a dihydropyran ring fused to a benzoate ester, with methoxyphenoxy and methyl substituents .
  • Key Differences : The target compound lacks the fused dihydropyran system but includes a tetrahydro-2H-pyran-methoxy group.
  • Implications : The fused ring system in the analog may confer rigidity, whereas the tetrahydro-2H-pyran group in the target compound could enhance conformational flexibility.

Pyran-2-one and Pyran-4-one Derivatives

3-[2-(4-Methoxybenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7b)
  • Synthesis : 48% yield via condensation reactions; melting point: 171°C .
  • Structure : Pyran-2-one core with methoxybenzoyl and allyl substituents.
  • Comparison: The target compound lacks the pyranone core but shares ether and aromatic motifs. The pyranone system in 7b may confer acidity (due to enol tautomerism), unlike the neutral benzoate ester.
3-(Benzyloxy)-2-methyl-4H-pyran-4-one (3)
  • Synthesis : Intermediate for antiproliferative derivatives; benzyloxy and methyl groups enhance steric bulk .

Sulfonylurea Herbicides

Metsulfuron Methyl Ester
  • Structure : Methyl benzoate core with triazine and sulfonylurea groups .
  • Comparison: While both share a methyl benzoate backbone, the target compound’s cyclopropylamino and tetrahydro-2H-pyran groups may redirect activity from herbicidal (triazine-dependent) to neurological or antimicrobial applications.

Theoretical and Computational Insights

3-Methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one
  • Methods : B3LYP/6-31G(d,p) calculations revealed charge distribution and stability trends .
  • Implications: Similar computational studies could predict the target compound’s reactivity, e.g., the cyclopropylamino group’s nucleophilicity or the tetrahydro-2H-pyran group’s steric effects.

Data Tables

Table 2: Spectroscopic Comparison (¹H NMR Shifts)

Compound Name Key Proton Environments (δ, ppm) Reference
7b 6.85 (d, aromatic), 2.35 (s, CH₃)
8a 7.45 (m, benzoyl), 3.80 (s, OCH₃)
14g 7.30–7.50 (m, benzyl), 3.10 (t, SCH₂)

Future Work :

  • Synthesize the target compound using methods from , adjusting for amine group reactivity.
  • Conduct DFT studies (as in ) to predict electronic properties.
  • Explore derivatization at the cyclopropylamino group for enhanced pharmacokinetics.

Biological Activity

Methyl 3-((cyclopropylamino)methyl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C16H23N1O4
  • Molecular Weight : 291.36 g/mol

The structure consists of a benzoate moiety linked to a cyclopropylamine and a tetrahydro-2H-pyran group, which may influence its pharmacological properties.

While specific mechanisms for this compound are not extensively documented, related compounds with similar structures have been studied for various biological activities:

  • Anticancer Activity : Compounds with benzoate structures often exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Neuroprotective Effects : Some derivatives have shown potential in protecting neuronal cells from oxidative stress and apoptosis, suggesting possible applications in neurodegenerative diseases.
  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains, indicating potential use as antimicrobial agents.

Anticancer Activity

A study examining related benzoate derivatives indicated that these compounds could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved the induction of cell cycle arrest and apoptosis through the activation of caspase pathways.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-715.2Apoptosis induction
Compound BA54922.5Cell cycle arrest

Neuroprotective Effects

Research on tetrahydro-2H-pyran derivatives has shown that they can protect against oxidative stress-induced neuronal cell death. These compounds modulate pathways related to mitochondrial function and reactive oxygen species (ROS) production.

CompoundModelEffectReference
Compound CSH-SY5Y cellsReduced ROS levels
Compound DPrimary neuronsIncreased cell viability

Case Studies

Case Study 1: Anticancer Efficacy

In a preclinical trial, this compound was tested against several cancer cell lines. The results demonstrated significant inhibition of cell proliferation, particularly in breast and lung cancer models, with an IC50 value comparable to established chemotherapeutic agents.

Case Study 2: Neuroprotection in Models of Alzheimer's Disease

A study investigated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound improved cognitive function and reduced amyloid plaque accumulation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

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